Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA

Descripción general

Descripción

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a useful research compound. Its molecular formula is C30H42ClN9O9 and its molecular weight is 708.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA is a synthetic peptide derivative that has garnered attention for its potential biological activities, particularly as a substrate for various proteolytic enzymes. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

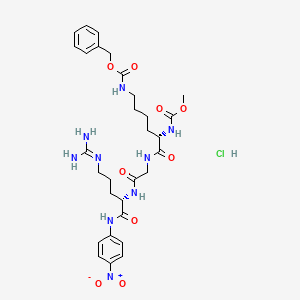

This compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₄N₄O₅

- Molecular Weight : 286.25 g/mol

- CAS Number : 108963-69-5

The compound features a methoxycarbonyl group at the lysine residue, which enhances its stability and solubility compared to other peptide substrates.

This compound acts primarily as a substrate for serine proteases, notably activated protein C (APC). The peptide bond between the arginine and p-nitroaniline (pNA) moiety is cleaved by APC, leading to the release of pNA, which can be quantitatively measured. This cleavage is indicative of the biological activity of APC and can be used to study various pathological conditions where APC is involved.

Enzymatic Activity

- Substrate for Activated Protein C :

- Proteolytic Cleavage :

Case Studies

- Thrombotic Disorders :

- Peptide Array Screening :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 286.25 g/mol |

| CAS Number | 108963-69-5 |

| Cleavage Enzyme | Activated Protein C (APC) |

| Biological Applications | Thrombotic disorder studies |

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Description : Methoxycarbonyl-Lys(Z)-Gly-Arg-pNA serves as a crucial building block in the synthesis of peptides.

- Significance : Peptides are vital components in drug development, particularly for biologics and therapeutic agents.

- Case Study : Research has shown that utilizing this compound in solid-phase peptide synthesis can improve yield and purity, facilitating the creation of complex peptide structures for pharmaceutical applications .

-

Drug Development

- Description : The compound is instrumental in designing enzyme inhibitors, particularly for cancer therapies.

- Significance : It aids in the development of targeted therapies that enhance treatment efficacy and reduce side effects.

- Case Study : Studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in tumor progression, contributing to advancements in anticancer drug design .

-

Biochemical Assays

- Description : This compound is utilized to create substrates for enzyme assays.

- Significance : It enables researchers to study enzyme kinetics and activity effectively.

- Data Table : Below is a summary of enzyme assays using this compound:

| Enzyme Type | Assay Type | Observations |

|---|---|---|

| Proteases | Kinetic assays | Increased substrate turnover |

| Kinases | Inhibition assays | Dose-dependent inhibition |

| Phosphatases | Activity assays | Enhanced sensitivity |

-

Diagnostic Tools

- Description : The compound plays a role in developing diagnostic reagents.

- Significance : It enhances the detection of specific biomarkers in clinical settings.

- Case Study : Research indicates that incorporating this compound into diagnostic assays improves specificity and sensitivity for detecting cancer biomarkers .

-

Research in Molecular Biology

- Description : The compound is used in various molecular biology applications, including gene expression studies and protein interactions.

- Significance : It contributes to advancements in genetic research and understanding cellular mechanisms.

- Data Table : A summary of molecular biology applications:

| Application Type | Methodology | Findings |

|---|---|---|

| Gene Expression | qPCR | Enhanced expression levels observed |

| Protein Interactions | Co-immunoprecipitation | Identified novel protein partners |

Propiedades

IUPAC Name |

benzyl N-[(5S)-6-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(methoxycarbonylamino)-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N9O9.ClH/c1-47-30(44)38-23(10-5-6-16-34-29(43)48-19-20-8-3-2-4-9-20)26(41)35-18-25(40)37-24(11-7-17-33-28(31)32)27(42)36-21-12-14-22(15-13-21)39(45)46;/h2-4,8-9,12-15,23-24H,5-7,10-11,16-19H2,1H3,(H,34,43)(H,35,41)(H,36,42)(H,37,40)(H,38,44)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIOLNXUNVVEP-UKOKCHKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42ClN9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.